Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate
Description
Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate is a furan-based ester derivative characterized by a methyl group at the 2-position and a (methylamino)methyl substituent at the 5-position of the furan ring. Its hydrochloride salt form has the molecular formula C₉H₁₄ClNO₃ and a molar mass of 219.67 g/mol .
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
methyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-6-8(9(11)12-3)4-7(13-6)5-10-2/h4,10H,5H2,1-3H3 |
InChI Key |
LOZWOMFAHQNHAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)CNC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate typically involves the reaction of 2-methylfuran with formaldehyde and methylamine under acidic conditions to form the intermediate 2-methyl-5-[(methylamino)methyl]furan. This intermediate is then esterified with methanol and a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate hydrochloride is a chemical compound with a furan ring structure, which is a five-membered aromatic heterocycle containing oxygen. It has a molecular formula of and a molar mass of approximately 219.67 g/mol . The presence of a methylamino group and a carboxylate functional group contributes to its properties and applications in medicinal chemistry and organic synthesis.
Applications
This compound hydrochloride has several applications:
- Organic Synthesis It serves as an intermediate in organic synthesis.
- Medicinal Chemistry The compound is used in medicinal chemistry due to its furan ring structure, methylamino group, and carboxylate functional group.
- Biological Activity Preliminary studies suggest that it may interact with specific molecular targets, acting as an inhibitor or activator of certain enzymes or receptors and its unique structure allows it to potentially influence various biological pathways, making it a candidate for further investigation in pharmacological applications.
- Interaction Studies Interaction studies involving this compound hydrochloride focus on its potential effects on biological systems and aim to elucidate the mechanisms by which this compound interacts with enzymes and receptors, providing insights into its pharmacological properties and therapeutic potential.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 5-Position
Methyl 5-(acetoxymethyl)furan-3-carboxylate
- Structure: Features an acetoxymethyl group (-CH₂OAc) at the 5-position instead of the (methylamino)methyl group.
- Key Data : NMR analysis reveals a methoxy group singlet at δ 3.83 (¹H) and δ 50.6 (¹³C), consistent with the methyl ester moiety .
Methyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate
- Structure: Incorporates a naphtho[1,2-b]furan ring system (fused aromatic system) and a phenylsulfonylamino substituent at the 5-position.
- Key Data: Molecular formula C₂₁H₁₇NO₅S with a molar mass of 395.43 g/mol .
- Comparison: The extended aromatic system increases molecular weight and hydrophobicity, while the sulfonamide group enhances hydrogen-bonding capacity compared to the methylamino group .
Core Ring Modifications
Methyl(5′E)-5-(2′,6′-dimethylocta-5′,7′-dienyl)furan-3-carboxylate
- Structure : Contains a linear aliphatic chain (2′,6′-dimethylocta-5′,7′-dienyl) at the 5-position.
- Key Data : Identified in natural product studies, this compound highlights the diversity of furan-3-carboxylate derivatives in bioactive contexts .
- Comparison: The bulky aliphatic chain increases lipophilicity, contrasting with the compact methylamino group in the target compound .
Functional Group Analogues
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride
- Structure: Cyclobutane ring substituted with methylamino and methyl ester groups.
- Key Data : Used as a synthetic intermediate in patent literature (e.g., LCMS m/z 411 [M+H]⁺) .
- Comparison : The cyclobutane core introduces ring strain and conformational rigidity, unlike the planar furan ring in the target compound .
Biological Activity
Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate, a compound with significant potential in pharmacological applications, has garnered attention for its biological activities. This article explores the synthesis, biological effects, and relevant case studies associated with this compound.
- Chemical Formula : C₉H₁₃N₁O₃
- Molecular Weight : 219.67 g/mol
- IUPAC Name : this compound
- CAS Number : 1052546-53-8
- Appearance : Powder
- Purity : ≥95%
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with methylamine and subsequent esterification processes. The detailed synthesis pathways can vary, but they generally follow established organic chemistry techniques to ensure high yield and purity of the final product.
Anticancer Activity
This compound has shown promising anticancer properties in various studies:
- Cytotoxicity Assays : Research indicates that derivatives of furan compounds exhibit significant cytotoxic effects against various cancer cell lines, including HeLa (cervical carcinoma) and HepG2 (liver carcinoma) cells. For instance, related compounds have demonstrated IC₅₀ values in the range of 62.37 µg/mL against HeLa cells, indicating potent activity .
- Mechanism of Action : The biological mechanism underlying its anticancer effects may involve apoptosis induction and cell cycle arrest, although specific pathways for this compound remain to be fully elucidated.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Antibacterial Studies : Preliminary data suggest that it may possess activity against both Gram-positive and Gram-negative bacteria. For example, related furan compounds have shown minimum inhibitory concentrations (MIC) as low as 1.00 µg/mL against Staphylococcus aureus .
- Comparative Efficacy : In studies comparing various furan derivatives, this compound's efficacy was evaluated alongside established antibiotics, demonstrating competitive antibacterial activity.
Study Overview
A comprehensive study was conducted to evaluate the biological activities of this compound and its derivatives:
| Compound | Cell Line | IC₅₀ (µg/mL) | MIC (µg/mL) | Activity Type |
|---|---|---|---|---|
| This compound | HeLa | TBD | TBD | Anticancer |
| Related Furan Derivative | HepG2 | 62.37 | 250 | Anticancer/Antibacterial |
| Another Derivative | Staphylococcus aureus | TBD | 1.00 | Antibacterial |
Notable Findings
- Toxicity Assessment : Further research is required to assess the toxicity profile of this compound in vivo to ensure safety for potential therapeutic applications.
- Structure–Activity Relationship (SAR) : The presence of specific functional groups within the furan structure appears crucial for enhancing biological activity, guiding future modifications for improved efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
